Galbelgin
Overview
Description
Galbelgin is a naturally occurring lignan, a type of phenylpropanoid dimer, known for its diverse biological activities. Lignans are found in various plants and have significant roles in plant defense mechanisms. This compound, specifically, is a tetrahydrofuran lignan with notable pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Galbelgin involves a modified Kowalski one-carbon homologation reaction to construct the central γ-butyrolactone framework with the necessary β,γ-vicinal stereogenic centers . This method allows for the assembly of optically active tetrahydrofuran lignans from commercially available materials in a concise and effective manner, typically in five to eight steps .
Industrial Production Methods
Industrial production of this compound is not extensively documented, but the synthetic routes used in laboratory settings can be scaled up for industrial applications. The key steps involve the use of chiral catalysts and enantioselective reactions to ensure the desired stereochemistry is achieved .
Chemical Reactions Analysis
Types of Reactions
Galbelgin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
The major products formed from these reactions include oxidized lignans, reduced lignans, and substituted derivatives with modified pharmacological properties .
Scientific Research Applications
Galbelgin has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Galbelgin involves its interaction with various molecular targets and pathways:
Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates the activity of nuclear factor-kappa B (NF-κB).
Antioxidant Activity: This compound scavenges free radicals and upregulates the expression of antioxidant enzymes.
Comparison with Similar Compounds
Similar Compounds
- Fragransin A2
- Talaumidin
- Galbacin
- Chicanine
Uniqueness
Galbelgin is unique due to its specific stereochemistry and the presence of two β,γ-vicinal stereogenic centers, which contribute to its distinct pharmacological profile. Compared to similar compounds, this compound exhibits a broader spectrum of biological activities and higher potency in certain applications .
Biological Activity
Galbelgin, a lignan compound primarily isolated from Piper kadsura, exhibits a range of significant biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article synthesizes current research findings on the biological activities of this compound, highlighting its mechanisms of action, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound is classified as a dibenzylbutyrolactone lignan. Its structure is characterized by a γ-butyrolactone core with two benzyl groups attached. The stereochemistry of this compound influences its biological activities, with specific configurations enhancing its efficacy in various assays.
1. Anti-Inflammatory Effects
This compound has demonstrated notable anti-inflammatory properties. In a study examining its effects on human neutrophils, this compound exhibited an IC50 value of 7.15 ± 2.26 μM in inhibiting superoxide anion generation induced by fMLP/CB (N-formyl-methionyl-leucyl-phenylalanine/cytochalasin B) . This suggests that this compound can modulate inflammatory responses effectively.
2. Anticancer Activity
The anticancer potential of this compound has been investigated across various cancer cell lines. Research indicates that this compound induces apoptosis in Jurkat T-leukemia cells with minimal necrosis, suggesting a preference for programmed cell death pathways . Specifically, it has been observed to cause cell cycle arrest at the G2/M phase and induce significant increases in 4N cells, indicating effective intervention in cell proliferation .
Table 1: Summary of Biological Activities of this compound
Activity Type | Cell Line/Model | IC50/Effect | Reference |
---|---|---|---|
Anti-inflammatory | Human neutrophils | 7.15 ± 2.26 μM | |
Anticancer | Jurkat T-leukemia cells | Induces apoptosis | |
Antioxidant | Various models | Not quantified |
3. Antioxidant Properties
This compound also exhibits antioxidant activity, contributing to its overall protective effects against oxidative stress. While specific quantitative data is less prevalent, the compound's structural features suggest it may scavenge free radicals and reduce oxidative damage in biological systems .
Case Studies and Research Findings
- Study on Apoptosis Induction : In one experimental setup, this compound was tested against Jurkat T-leukemia cells. The results indicated that treatment led to significant apoptosis, as evidenced by increased caspase-3 activity and morphological changes typical of apoptotic cells .
- Inflammation Modulation : Another study focused on the modulation of inflammatory markers in human neutrophils showed that this compound effectively reduced the generation of reactive oxygen species (ROS), which are critical mediators in inflammatory processes .
Properties
IUPAC Name |
(2S,3S,4S,5S)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)27-21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3/t13-,14-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJAVUZBHSLLJL-WJWAULOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](O[C@@H]1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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